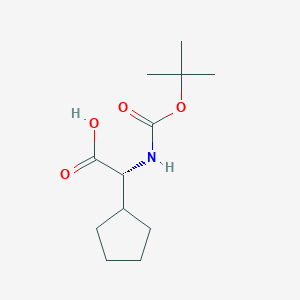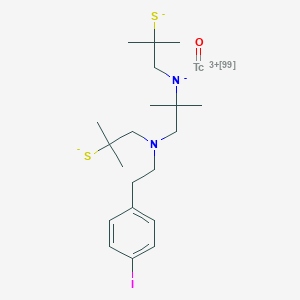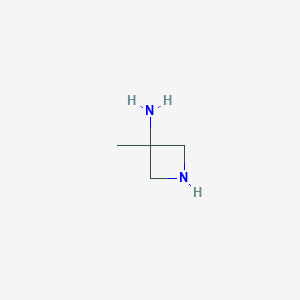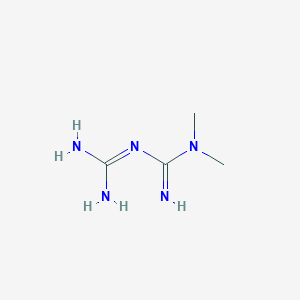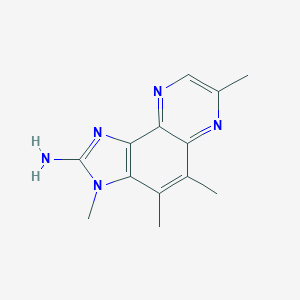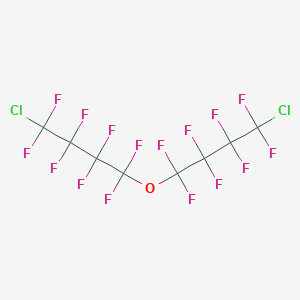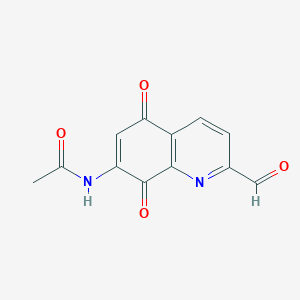
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, also known as FDQA, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. It is a derivative of the natural product quinoline, which has been shown to have various biological activities, including antimicrobial, antimalarial, and anticancer properties. FDQA has been synthesized through a variety of methods and has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide is not fully understood, but it is thought to involve interactions with cellular targets, such as DNA and enzymes. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can bind to DNA and inhibit its synthesis, leading to cell death. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to activate caspase enzymes, which play a role in apoptosis.
生化和生理效应
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of DNA synthesis, activation of caspase enzymes, and induction of apoptosis. It has also been shown to have antimicrobial and antimalarial activity. However, further studies are needed to fully understand the effects of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide on cellular processes and its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This can be beneficial for studying the compound's biological activity and mechanism of action. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to fully understand its mechanism of action and potential targets. Additionally, studies on its toxicity and potential side effects are needed to evaluate its safety for use in humans.
合成方法
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4-pentanedione with aniline to form the intermediate 2,4-diphenyl-3-penten-2-one. This intermediate is then reacted with 2-nitrobenzaldehyde to form the nitro-olefin, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide.
科学研究应用
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including inhibition of DNA synthesis and activation of caspase enzymes. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, as well as antimalarial activity against Plasmodium falciparum.
属性
CAS 编号 |
151418-47-2 |
|---|---|
产品名称 |
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide |
分子式 |
C12H8N2O4 |
分子量 |
244.2 g/mol |
IUPAC 名称 |
N-(2-formyl-5,8-dioxoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H8N2O4/c1-6(16)13-9-4-10(17)8-3-2-7(5-15)14-11(8)12(9)18/h2-5H,1H3,(H,13,16) |
InChI 键 |
WPDTVUVXWYWPKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
规范 SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
同义词 |
N-(2-FORMYL-5,8-DIOXO-5,8-DIHYDROQUINOLIN-7-YL)ACETAMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
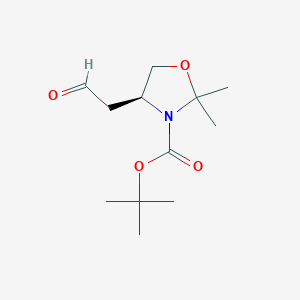
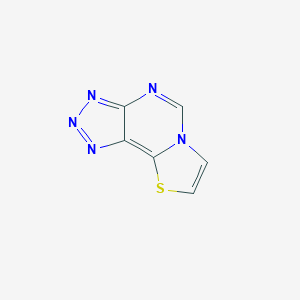
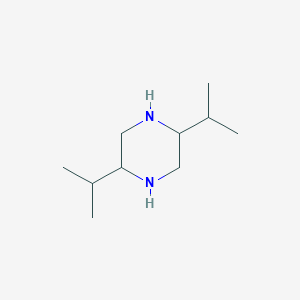
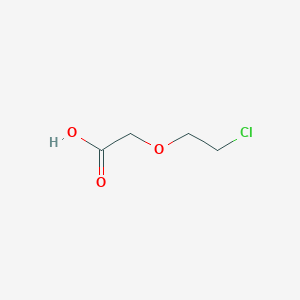
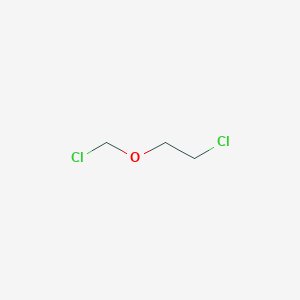
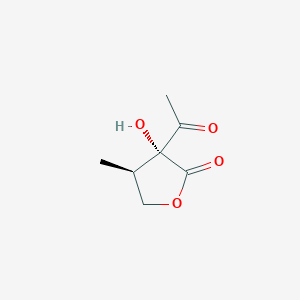
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
